5-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
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Overview
Description
5-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a fluorinated pyridine ring and a pyrrolo[3,4-c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps, starting with the preparation of the fluorinated pyridine ring. One common method involves the fluorination of pyridine using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) to yield fluoropyridines . The pyrrolo[3,4-c]pyrrole core can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced fluorination techniques and catalytic processes to streamline the synthesis and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorinated pyridine ring can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Agrochemicals: Fluorinated pyridines are known for their use in pesticides and herbicides due to their stability and bioactivity.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The fluorinated pyridine ring can enhance binding affinity and specificity due to its electron-withdrawing properties, which can influence the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 5-Amino-3-(trifluoromethyl)pyridin-2-ol
Uniqueness
5-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione stands out due to its combination of a fluorinated pyridine ring and a pyrrolo[3,4-c]pyrrole core, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H13F4N3O2 |
---|---|
Molecular Weight |
379.3 g/mol |
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C18H13F4N3O2/c19-14-6-10(18(20,21)22)7-23-15(14)24-8-12-13(9-24)17(27)25(16(12)26)11-4-2-1-3-5-11/h1-7,12-13H,8-9H2 |
InChI Key |
ASUDHMHOMBLABP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CN1C3=C(C=C(C=N3)C(F)(F)F)F)C(=O)N(C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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